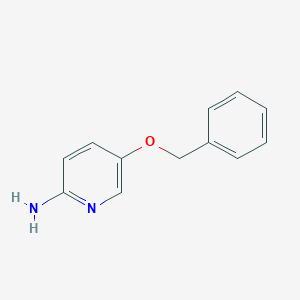

5-(Benzyloxy)pyridin-2-amine

Description

BenchChem offers high-quality 5-(Benzyloxy)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUTRXLBBOIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624664 | |

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96166-00-6 | |

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine (CAS: 96166-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a benzyloxy group and an amino group on a pyridine scaffold, makes it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(Benzyloxy)pyridin-2-amine, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Benzyloxy)pyridin-2-amine is presented in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 96166-00-6 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥97% | [1] |

| IUPAC Name | 5-(benzyloxy)pyridin-2-amine | [1] |

| SMILES | NC1=NC=C(OCC2=CC=CC=C2)C=C1 | [1] |

| InChI Key | KMWUTRXLBBOIJE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

One potential synthetic pathway is the benzylation of 5-hydroxy-2-nitropyridine, followed by the reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 5-(benzyloxy)pyridin-2-amine.

Experimental Protocol (General Procedure for Benzylation of a Hydroxypyridine)

This protocol is adapted from the synthesis of a related compound, 2-Benzyloxy-3-bromo-5-chloropyridine, and may be applicable for the benzylation of 5-hydroxy-2-nitropyridine.[2]

Materials:

-

5-Hydroxy-2-nitropyridine

-

Benzyl bromide

-

Silver carbonate (or another suitable base, e.g., potassium carbonate)

-

Benzene (or a suitable alternative solvent like toluene or DMF)

Procedure:

-

A mixture of 5-hydroxy-2-nitropyridine, benzyl bromide (1.1-1.5 equivalents), and silver carbonate (1.2-2.0 equivalents) in benzene is prepared in a round-bottom flask.[2]

-

The reaction mixture is heated to a temperature of approximately 70°C for 1-2 hours.[2]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and filtered through a bed of celite to remove insoluble inorganic salts.[2]

-

The filtrate is concentrated under reduced pressure.

-

The crude product, 5-(benzyloxy)-2-nitropyridine, can be purified by recrystallization from a suitable solvent such as hexane.[2]

Experimental Protocol (General Procedure for Nitro Group Reduction)

Materials:

-

5-(Benzyloxy)-2-nitropyridine

-

Methanol or Ethanol

-

Raney Nickel or Palladium on Carbon (Pd/C)

-

Hydrogen gas

Procedure:

-

The 5-(benzyloxy)-2-nitropyridine is dissolved in methanol in a hydrogenation reactor.

-

A catalytic amount of Raney Nickel or 10% Pd/C is added to the solution.

-

The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through Celite® to remove the catalyst.

-

The resulting solution is concentrated under reduced pressure to yield 5-(benzyloxy)pyridin-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(benzyloxy)pyridin-2-amine scaffold is a key pharmacophore in the design of various therapeutic agents, most notably as inhibitors of protein kinases. The pyridine ring can serve as a hinge-binding motif, while the benzyloxy and amino groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Role as a Kinase Inhibitor Scaffold

Derivatives of aminopyridines are known to be potent and selective inhibitors of a variety of kinases, including Bruton's tyrosine kinase (BTK), which is a crucial enzyme in the B-cell receptor signaling pathway.[3] The general structure of such inhibitors often involves a central aminopyridine core that interacts with the hinge region of the kinase domain.

Caption: Drug development workflow using the core scaffold.

Potential as an Intermediate in the Synthesis of Anti-Proliferative Agents

Research into 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines has demonstrated their potent anti-proliferative activity against cancer cell lines.[4] While 5-(benzyloxy)pyridin-2-amine was not directly used in the cited syntheses, its structural similarity to the precursors suggests its potential as a valuable intermediate for creating novel analogs with enhanced efficacy. The benzyloxy group can be a key feature for exploring structure-activity relationships.

Safety Information

5-(Benzyloxy)pyridin-2-amine is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-(Benzyloxy)pyridin-2-amine is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery. Its utility as a core scaffold for the development of kinase inhibitors and other biologically active molecules makes it a compound of high interest to medicinal chemists and researchers in the pharmaceutical sciences. Further exploration of its synthetic accessibility and its application in the design of novel therapeutics is warranted.

References

- 1. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]

- 2. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]

- 3. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Benzyloxy)pyridin-2-amine, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physical characteristics, and includes relevant experimental protocols for its analysis.

Compound Identification

5-(Benzyloxy)pyridin-2-amine is a substituted pyridine derivative characterized by a benzyloxy group at the 5-position and an amine group at the 2-position of the pyridine ring.

| Identifier | Value |

| IUPAC Name | 5-(benzyloxy)pyridin-2-amine[1] |

| CAS Number | 96166-00-6[1][2] |

| Molecular Formula | C₁₂H₁₂N₂O[1][2] |

| SMILES | NC1=NC=C(OCC2=CC=CC=C2)C=C1[1] |

| InChI Key | KMWUTRXLBBOIJE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity. The known properties of 5-(Benzyloxy)pyridin-2-amine are summarized below.

| Property | Value | Source |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Boiling Point | 374.5 ± 27.0 °C (Predicted) | [2] |

| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.53 ± 0.10 (Predicted) | [2] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon), protected from light. | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and characterization of amine compounds like 5-(Benzyloxy)pyridin-2-amine.

While a specific, detailed synthesis protocol for 5-(Benzyloxy)pyridin-2-amine was not found in the provided search results, a general synthetic strategy can be inferred from the synthesis of related pyridine derivatives. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with a benzyl oxide anion, or the formation of the amine group on a pre-functionalized benzyloxy-pyridine core.

A potential synthetic workflow is illustrated below.

This protocol describes a qualitative method to determine the solubility of an amine, a class of organic bases, in both a neutral and an acidic aqueous medium.[3][4]

Materials:

-

5-(Benzyloxy)pyridin-2-amine

-

Test tubes

-

Distilled water

-

10% Hydrochloric acid (HCl) solution

-

pH paper or pH meter

-

Stirring rod

Procedure:

-

Initial Observation: Place a small, measured amount (e.g., 0.1 g) of 5-(Benzyloxy)pyridin-2-amine into a clean, dry test tube.

-

Solubility in Water:

-

Add 2 mL of distilled water to the test tube.

-

Stir the mixture vigorously with a clean stirring rod for 2-3 minutes.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

Using the stirring rod, transfer a drop of the solution to a piece of pH paper and record the pH. Amines are expected to form weakly basic solutions.[4]

-

-

Solubility in Acid:

-

To the same test tube (or a freshly prepared one), add 10% HCl drop-wise while stirring.

-

Continue adding acid until the solution is acidic, as confirmed with litmus or pH paper.

-

Observe and record any changes in solubility. Amines react with acids to form ammonium salts, which are typically more water-soluble than the free amine.[3][5]

-

Note any other changes, such as color or odor.

-

The workflow for this experimental protocol is visualized below.

The pKa value is a measure of the acidity of a conjugate acid of a base. For an amine, it indicates the pH at which the protonated (ammonium ion) and non-protonated (free amine) forms are present in equal concentrations. A precise pKa determination typically involves potentiometric titration.

General Protocol (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of 5-(Benzyloxy)pyridin-2-amine is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (like methanol or ethanol) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: The pH of the solution is monitored using a calibrated pH meter after each incremental addition of the acid titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized to form its conjugate acid. The inflection point of the curve indicates the equivalence point. Computational methods can also be used to predict pKa values based on the molecule's structure.[6]

References

- 1. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]

- 2. 5-(benzyloxy)pyridin-2-amine manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 3. chemhaven.org [chemhaven.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Benzyloxy)pyridin-2-amine: Structure, Synthesis, and Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Benzyloxy)pyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry and drug development. This document details the compound's chemical structure, molecular properties, and plausible synthetic routes. Furthermore, it explores its potential biological activities, drawing parallels with structurally related compounds, and presents a hypothetical signaling pathway and experimental workflow relevant to its evaluation as a kinase inhibitor.

Core Molecular and Physical Properties

5-(Benzyloxy)pyridin-2-amine is a stable, solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| IUPAC Name | 5-(benzyloxy)pyridin-2-amine | [1] |

| CAS Number | 96166-00-6 | [1] |

| SMILES | Nc1nccc(OCc2ccccc2)c1 | [1] |

| Physical Form | Solid | |

| Storage Conditions | Store in a dark, inert atmosphere at 2-8°C |

Synthetic Protocols

Proposed Synthesis of 5-(Benzyloxy)pyridin-2-amine

This synthesis involves the benzylation of a hydroxypyridine precursor followed by amination.

Step 1: Benzylation of 5-Hydroxy-2-nitropyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-hydroxy-2-nitropyridine in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution and stir to form the corresponding phenoxide.

-

Benzylating Agent: To the stirred mixture, add benzyl bromide dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to approximately 60-70°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product, 5-(benzyloxy)-2-nitropyridine, should precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system like ethanol/water to yield the purified product.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Dissolve the 5-(benzyloxy)-2-nitropyridine from the previous step in a solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 5-(benzyloxy)pyridin-2-amine.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final, pure compound.

Potential Biological Activity and Signaling Pathway

Aminopyridine derivatives are a class of compounds known for their diverse pharmacological activities, primarily acting as modulators of various enzymes and receptors.[2] Recent studies have highlighted the potential of 2-aminopyridine derivatives as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs), both of which are crucial targets in cancer therapy.[3]

Given the structural similarity of 5-(benzyloxy)pyridin-2-amine to these active compounds, it is plausible that it could also exhibit inhibitory activity against CDKs and HDACs. The benzyloxy moiety can engage in hydrophobic interactions within the binding pockets of these target proteins.

Below is a conceptual diagram illustrating the dual inhibition of CDK and HDAC signaling pathways, a potential mechanism of action for 5-(Benzyloxy)pyridin-2-amine in a cancer context.

References

- 1. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-(Benzyloxy)pyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(Benzyloxy)pyridin-2-amine (CAS No. 96166-00-6). Intended for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. While specific experimental spectra for this compound are not publicly available, this guide presents predicted data based on its chemical structure and spectroscopic principles, alongside data from analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: 5-(benzyloxy)pyridin-2-amine

-

Synonyms: 2-Amino-5-(benzyloxy)pyridine, 5-phenylmethoxypyridin-2-amine

-

CAS Number: 96166-00-6

-

Molecular Formula: C₁₂H₁₂N₂O

-

Molecular Weight: 200.24 g/mol

-

Physical Form: Solid

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for 5-(Benzyloxy)pyridin-2-amine, the following tables summarize the expected spectral characteristics based on its molecular structure. These predictions are derived from established principles of NMR, IR, and MS, and by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | Pyridine H-6 |

| ~7.2 - 7.5 | m | 6H | Phenyl-H & Pyridine H-4 |

| ~6.5 - 6.7 | d | 1H | Pyridine H-3 |

| ~5.1 | s | 2H | -O-CH₂-Ph |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Pyridine C-2 |

| ~148 | Pyridine C-5 |

| ~140 | Pyridine C-6 |

| ~137 | Phenyl C-1 (quaternary) |

| ~128.5 | Phenyl C-2, C-6 |

| ~128 | Phenyl C-4 |

| ~127.5 | Phenyl C-3, C-5 |

| ~125 | Pyridine C-4 |

| ~109 | Pyridine C-3 |

| ~70 | -O-CH₂-Ph |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic -CH₂-) |

| 1620 - 1580 | Strong | C=C stretch (aromatic rings) & N-H bend |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 109 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation - tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a solid aromatic amine like 5-(Benzyloxy)pyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-(Benzyloxy)pyridin-2-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak will be used as the internal standard (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak will be used as the internal standard (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 5-(Benzyloxy)pyridin-2-amine directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 5-(Benzyloxy)pyridin-2-amine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to scanning the sample.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 5-(Benzyloxy)pyridin-2-amine (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Inlet System: Liquid Chromatography (LC) or direct infusion.

-

Analyzer: Quadrupole, Ion Trap, or TOF.

-

Mass Range: m/z 50-500.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 5-(Benzyloxy)pyridin-2-amine.

Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)pyridin-2-amine.

Technical Guide: Solubility of 5-(Benzyloxy)pyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(benzyloxy)pyridin-2-amine, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in published literature, this document outlines the theoretical solubility profile based on the compound's structure, provides detailed experimental protocols for its empirical determination, and discusses its potential biological relevance. This guide is intended to be a valuable resource for researchers handling this compound, enabling informed decisions in experimental design, formulation, and drug discovery processes.

Introduction to 5-(Benzyloxy)pyridin-2-amine

5-(Benzyloxy)pyridin-2-amine (CAS No: 96166-00-6) is a solid organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol .[1] Its structure features a pyridine ring substituted with an amino group at the 2-position and a benzyloxy group at the 5-position. The presence of both a hydrogen-bond donating amino group and a hydrogen-bond accepting pyridine nitrogen, coupled with the larger, nonpolar benzyloxy group, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is critical for its application as a synthetic intermediate and its potential development as a bioactive molecule.

Physicochemical Properties and Predicted Solubility

The general principle of "like dissolves like" provides a foundational understanding of the expected solubility of 5-(benzyloxy)pyridin-2-amine. The molecule possesses both polar (amino group, pyridine nitrogen) and nonpolar (benzyl group) characteristics.

-

Polar Solvents (e.g., Methanol, Ethanol): The presence of the amino and pyridine groups, which can participate in hydrogen bonding, suggests that 5-(benzyloxy)pyridin-2-amine is likely to have some solubility in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar benzyloxy group will contribute to its solubility in nonpolar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of organic compounds, and it is anticipated that 5-(benzyloxy)pyridin-2-amine will exhibit good solubility in these solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like 5-(benzyloxy)pyridin-2-amine in an organic solvent.

Materials

-

5-(benzyloxy)pyridin-2-amine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(benzyloxy)pyridin-2-amine to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 5-(benzyloxy)pyridin-2-amine.

-

Calculate the solubility based on the determined concentration and the dilution factor.

-

Workflow for Solubility Determination

Potential Biological Activity and Signaling Pathways

While the specific biological targets of 5-(benzyloxy)pyridin-2-amine are not extensively documented, related compounds containing the benzyloxy pyridine scaffold have shown significant biological activities, including anti-proliferative effects and enzyme inhibition.[2][3] For instance, the isomeric 5-(benzyloxy)pyridin-3-amine has been reported to inhibit mitogen-activated protein kinase 14 (MAPK14, also known as p38α) and leukotriene A-4 hydrolase.[4] These enzymes are involved in inflammatory and cancer-related signaling pathways.

Based on this, a plausible mechanism of action for a compound like 5-(benzyloxy)pyridin-2-amine could involve the inhibition of a kinase cascade, such as the p38 MAPK pathway, which is activated by cellular stress and inflammatory cytokines.

Hypothetical Signaling Pathway Inhibition

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of 5-(benzyloxy)pyridin-2-amine in organic solvents. While specific quantitative data remains to be published, the provided experimental protocol offers a standardized method for its determination. The structural characteristics of the molecule suggest a varied solubility profile that is crucial for its handling and application in research and development. Furthermore, the potential biological activities of this class of compounds highlight the importance of such fundamental physicochemical characterization in the broader context of drug discovery.

References

- 1. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]

- 2. mdpi.com [mdpi.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-(Benzyloxy)pyridin-3-amine | 186593-25-9 [smolecule.com]

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-(Benzyloxy)pyridin-2-amine (CAS No: 96166-00-6), a chemical intermediate utilized in pharmaceutical research and development. Due to its classification as a hazardous substance, strict adherence to the protocols outlined in this document is imperative to ensure the safety of laboratory personnel and the integrity of research outcomes. This document summarizes critical safety data, outlines detailed handling and emergency procedures, and provides visual workflows for risk mitigation.

Hazard Identification and Classification

5-(Benzyloxy)pyridin-2-amine is classified as a hazardous chemical. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[1][2][3][4][5][6] |

Pictogram: GHS07 (Exclamation Mark)[2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value |

| CAS Number | 96166-00-6[2][3] |

| Molecular Formula | C12H12N2O[2][3] |

| Molecular Weight | 200.24 g/mol [2][3][5] |

| Appearance | Gray solid[2] |

| Purity | 97%[2][3] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere.[3] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure risk.

Engineering Controls

-

Ventilation: All handling of 5-(Benzyloxy)pyridin-2-amine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][9]

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8] | To prevent skin contact and absorption.[9] |

| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[8][9] | To protect eyes from splashes and airborne particles. |

| Skin and Body Protection | A chemical-resistant lab coat, worn fully buttoned.[9] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | In cases of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.[8] | To prevent inhalation of harmful dust or vapors. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

-

Use non-sparking tools and take precautionary measures against static discharge.[11]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7][12][13]

-

Keep in a dark place under an inert atmosphere.[3]

-

Recommended storage temperature is between 2-8°C.[3]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[9][14]

Emergency Procedures

Immediate and appropriate response to an exposure or spill is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][12][13][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5][7][12][13] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5][7][12][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7] |

Spill and Leak Procedures

-

Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[9] Sweep up and place in a suitable, closed container for disposal.[12][13]

-

Large Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.[9]

Disposal Considerations

All waste containing 5-(Benzyloxy)pyridin-2-amine must be treated as hazardous waste.[9] Dispose of contents and container in accordance with all local, state, and federal regulations.[5][7][9][12][13]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of 5-(Benzyloxy)pyridin-2-amine.

Caption: General Experimental Workflow for Handling 5-(Benzyloxy)pyridin-2-amine.

Caption: Logical Flow for Risk Assessment and Implementation of Control Measures.

Conclusion

5-(Benzyloxy)pyridin-2-amine is a valuable compound in research and development, but it poses significant health risks if not handled correctly. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment. It is the responsibility of all personnel to be familiar with and adhere to these safety precautions. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. aablocks.com [aablocks.com]

- 2. 5-(benzyloxy)pyridin-2-amine 97% | CAS: 96166-00-6 | AChemBlock [achemblock.com]

- 3. 5-(Benzyloxy)pyridin-2-amine | 96166-00-6 [sigmaaldrich.com]

- 4. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. keyorganics.net [keyorganics.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. actylislab.com [actylislab.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. echemi.com [echemi.com]

- 16. biosynth.com [biosynth.com]

Commercial Suppliers of 5-(Benzyloxy)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of 5-(Benzyloxy)pyridin-2-amine, a key building block in medicinal chemistry and drug discovery. This document summarizes supplier information, provides a representative synthetic protocol, and illustrates its potential application in targeting signaling pathways.

Introduction

5-(Benzyloxy)pyridin-2-amine is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzyloxy protecting group and a reactive amine, makes it a valuable precursor for the development of novel therapeutic agents, particularly kinase inhibitors. The pyridine scaffold is a common motif in pharmacologically active compounds, and the benzyloxy group can be readily removed under mild conditions, allowing for late-stage functionalization.

Commercial Availability

A diverse range of chemical suppliers offer 5-(Benzyloxy)pyridin-2-amine, catering to various research and development needs. The tables below summarize the available product specifications from a selection of commercial vendors.

Table 1: Major Commercial Suppliers and Product Offerings

| Supplier | Location | Purity | Available Quantities |

| Sigma-Aldrich | International | ≥97% | 1g, 5g, 25g |

| AChemBlock | San Francisco, USA | 97% | Inquire for details |

| Ambeed | USA | 97% | Inquire for details |

| BLD Pharm | International | ≥98% | Inquire for details |

| ChemicalBook | China | 98%, 99% | 1kg, 25kg, 100kg |

| Echemi | China | 98%, 99% | 25kg, inquire for bulk |

| Laibo Chem | China | Inquire for details | 25g, 100g |

| Matrix Scientific | USA | 95+% | Inquire for details |

| TCI Chemicals | International | >98% | 1g, 5g, 25g |

Table 2: Detailed Product Specifications from Selected Suppliers

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature (°C) |

| Sigma-Aldrich | 782431 | 96166-00-6 | C₁₂H₁₂N₂O | 200.24 | ≥97% | 2-8 |

| AChemBlock | S72541 | 96166-00-6 | C₁₂H₁₂N₂O | 200.24 | 97% | Room Temperature |

| Ambeed | A201476 | 96166-00-6 | C₁₂H₁₂N₂O | 200.24 | 97% | 2-8 |

| TCI Chemicals | B3837 | 96166-00-6 | C₁₂H₁₂N₂O | 200.24 | >98% | Room Temperature |

Synthesis and Experimental Protocols

Representative Synthesis of 5-(Benzyloxy)pyridin-2-amine

This protocol involves the nucleophilic aromatic substitution of a suitable pyridine precursor with benzyl alcohol, followed by the introduction of the amine group.

Materials:

-

5-Bromo-2-nitropyridine

-

Benzyl alcohol

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 5-(Benzyloxy)-2-nitropyridine:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzyl alcohol (1.1 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 5-bromo-2-nitropyridine (1.0 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with ice-cold water.

-

Extract the product with ethyl acetate (3 x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-(benzyloxy)-2-nitropyridine.

-

-

Synthesis of 5-(Benzyloxy)pyridin-2-amine:

-

To a solution of 5-(benzyloxy)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reduction of the nitro group by TLC.

-

Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 5-(benzyloxy)pyridin-2-amine.

-

Applications in Drug Discovery and Signaling Pathways

Substituted pyridin-2-amines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors. These inhibitors can modulate the activity of various signaling pathways implicated in diseases such as cancer and inflammation.

Hypothetical Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses.[1][2][3][4] Dysregulation of the JAK-STAT pathway is associated with various autoimmune diseases and cancers.[1][2][4] 5-(Benzyloxy)pyridin-2-amine can serve as a starting material for the synthesis of potent JAK inhibitors.

The following diagram illustrates a conceptual model of how a kinase inhibitor derived from 5-(Benzyloxy)pyridin-2-amine might interrupt the JAK-STAT signaling pathway.

Caption: Conceptual diagram of JAK-STAT signaling pathway inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor from 5-(Benzyloxy)pyridin-2-amine involves a multi-step process from chemical synthesis to biological evaluation.

Caption: General workflow for kinase inhibitor development.

Conclusion

5-(Benzyloxy)pyridin-2-amine is a readily available and versatile chemical intermediate with significant potential in drug discovery, particularly for the development of kinase inhibitors. This guide provides researchers and drug development professionals with a summary of its commercial availability, a representative synthetic protocol, and a conceptual framework for its application in targeting key cellular signaling pathways. The information presented herein should facilitate the rational design and synthesis of novel therapeutic agents based on this valuable pyridine scaffold.

References

- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Benzyloxy Group in Pyridinamine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyloxy group to this scaffold has proven to be a highly effective strategy in modulating the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the role of the benzyloxy group in pyridinamine and related pyrimidine compounds, focusing on its impact on biological activity, structure-activity relationships (SAR), and its utility in drug design. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

The Multifaceted Role of the Benzyloxy Group

The benzyloxy moiety (–O–CH₂–C₆H₅) is more than a simple substituent; it actively contributes to the biological and physicochemical properties of pyridinamine compounds in several ways:

-

Pharmacophore: The benzyloxy group can act as a key pharmacophore, directly interacting with biological targets. Its phenyl ring can engage in π-π stacking, hydrophobic, and van der Waals interactions with amino acid residues in the active site of enzymes or receptors. This is particularly evident in its role in the design of potent enzyme inhibitors.

-

Modulation of Physicochemical Properties: The introduction of a benzyloxy group can significantly alter the lipophilicity, solubility, and metabolic stability of the parent pyridinamine molecule. These modifications are crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protective Group in Synthesis: In organic synthesis, the benzyl group is a commonly used protecting group for hydroxyl and amine functionalities due to its relative stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, such as catalytic hydrogenation.[1]

-

Structural Scaffold: The benzyloxy group can serve as a rigid linker to position other functional groups in a specific orientation, enabling precise interactions with a biological target.

Quantitative Analysis of Biological Activity

The introduction and modification of the benzyloxy group have led to the development of potent inhibitors against various biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The following tables summarize the in vitro biological activities of representative benzyloxy-substituted pyridinamine and pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Benzyloxy-Substituted Pyrimidine Derivatives

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| PD-089828 | PDGFr | 1.11 | [2] |

| FGFr | 0.13 | [2] | |

| EGFr | 0.45 | [2] | |

| c-src | 0.22 | [2] | |

| Compound 6c | PDGF-stimulated VSM cell proliferation | 0.3 | [2] |

| Compound 4e | FGFr | 0.060 | [2] |

| PDGFr | >50 | [2] | |

| EGFr | >50 | [2] | |

| c-src | >50 | [2] | |

| InsR | >50 | [2] |

Table 2: Anticancer Activity of Benzyloxy-Substituted Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3b | (Not specified) | 13.6 | [3] |

| Compound 2a | (Various) | 5-26 (depending on cell line and time) | [4] |

| Compound 1b | CAL27 | ~20 (at 48h) | [4] |

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above, along with other studies, provide valuable insights into the structure-activity relationships of benzyloxy-substituted pyridinamine compounds:

-

Position of the Benzyloxy Group: The position of the benzyloxy substituent on the pyridine or pyrimidine ring is critical for activity. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the placement of substituents on the benzyloxy ring dramatically influenced potency and selectivity.[2]

-

Substitution on the Benzyl Ring: Modifications to the benzyl ring of the benzyloxy group can fine-tune the inhibitory activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, leading to improved interactions with the target. For example, the replacement of a 2,6-dichlorophenyl moiety with a 3,5-dimethoxyphenyl group resulted in a highly selective FGFr tyrosine kinase inhibitor.[2]

-

Linker Length and Flexibility: The nature of the linker connecting the benzyloxy group to the pyridinamine core can impact the compound's ability to adopt the optimal conformation for binding.

Signaling Pathway: MAPK14 (p38α)

One of the key signaling pathways often targeted by pyridinamine-based kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, MAPK14 (p38α) is a critical mediator of cellular responses to inflammatory cytokines and stress. The diagram below illustrates the canonical p38α MAPK signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzyloxy-substituted pyridinamine compound and a general protocol for an in vitro kinase inhibition assay.

Synthesis of 2-Amino-4-(benzyloxy)pyridine

This protocol describes the synthesis of 2-amino-4-(benzyloxy)pyridine, a key intermediate for the development of more complex derivatives.

Workflow Diagram:

Materials:

-

2-Amino-4-chloropyridine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add benzyl alcohol (1.1 equivalents) dropwise.

-

Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzylate.

-

Nucleophilic Substitution: Add a solution of 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(benzyloxy)pyridine.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol outlines a method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Workflow Diagram:

Materials:

-

Recombinant protein kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (benzyloxy-substituted pyridinamine) dissolved in DMSO

-

ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Kinase/Substrate Addition: Add the kinase and substrate solution to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Signal Generation: Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to each well.

-

Measurement: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The benzyloxy group is a versatile and valuable functionality in the design and development of pyridinamine-based drug candidates. Its ability to act as a pharmacophore, modulate physicochemical properties, and serve as a synthetic handle provides medicinal chemists with a powerful tool for optimizing lead compounds. The quantitative data and structure-activity relationships highlighted in this guide underscore the significant impact of the benzyloxy moiety on the biological activity of pyridinamine and pyrimidine derivatives. The provided experimental protocols offer a practical foundation for the synthesis and evaluation of novel compounds incorporating this important structural motif. Future research in this area will likely focus on further exploring the chemical space around the benzyloxy group to develop next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

An In-depth Technical Guide to Aminopyridine Derivatives in Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopyridine derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Structurally, they consist of a pyridine ring substituted with one or more amino groups.[2] This fundamental scaffold imparts unique physicochemical properties that allow these molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1]

The therapeutic potential of aminopyridine derivatives is extensive, with applications ranging from neurological disorders to oncology and infectious diseases.[1][3] The most well-known application is in the management of neurological conditions, where derivatives like 4-aminopyridine (dalfampridine) are used to improve motor function in patients with multiple sclerosis.[1][4] Their primary mechanism of action in this context is the blockade of voltage-gated potassium channels, which enhances nerve impulse conduction in demyelinated axons.[4][5]

Beyond their effects on ion channels, aminopyridine derivatives have been developed as potent inhibitors of various enzymes, including Tropomyosin receptor kinase (TRK) and Cyclin-dependent kinase 8 (CDK8), highlighting their potential as anticancer agents.[6][7] Furthermore, numerous studies have demonstrated their efficacy as antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][3] The continued exploration of this chemical class promises to yield novel therapeutic agents for a multitude of diseases.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols for the investigation of aminopyridine derivatives in a research setting.

Data Presentation

Table 1: Inhibitory Activity of Aminopyridine Derivatives against Kinase Targets

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| C3 | TRKA | 6.5 | - | [6] |

| C4 | TRKA | 5.0 | - | [6] |

| C6 | TRKA | 7.0 | - | [6] |

| 29 | CDK8 | 46 | HCT-116 | [7] |

| T-474 | CDK8 | 1.6 | - | [8] |

| T-474 | CDK19 | 1.9 | - | [8] |

| T-418 | CDK8 | 23 | - | [8] |

| T-418 | CDK19 | 62 | - | [8] |

Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2c | Staphylococcus aureus | 0.039 | [9][10] |

| 2c | Bacillus subtilis | 0.039 | [9][10] |

| 22 | Streptococcus pyogenes | 6.25 - 125 (range) | [11] |

| 24 | Streptococcus pyogenes | 6.25 - 125 (range) | [11] |

| 22 | Escherichia coli | 6.25 - 125 (range) | [11] |

| 23 | Escherichia coli | 6.25 - 125 (range) | [11] |

| 22 | Proteus mirabilis | 6.25 - 125 (range) | [11] |

| 24 | Proteus mirabilis | 6.25 - 125 (range) | [11] |

Table 3: Potassium Channel Blocking Activity of Aminopyridine Derivatives

| Compound | Target Channel | IC50 (µM) | Cell Line/System | Reference |

| 4-Aminopyridine | Kv1.1 | 170 | CHO cells | [12] |

| 4-Aminopyridine | Kv1.2 | 230 | CHO cells | [12] |

Mandatory Visualization

Experimental workflow for aminopyridine derivatives.

Mechanism of aminopyridine in demyelinated axons.

CDK8 in the Wnt/β-catenin signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK8/Cyclin C)

This protocol describes a luminescence-based assay to determine the IC50 value of an aminopyridine derivative against CDK8/Cyclin C. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant CDK8/Cyclin C enzyme

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test aminopyridine derivative (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Microplate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test aminopyridine derivative in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a vehicle control with the same DMSO concentration.

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted compound or vehicle control to the appropriate wells of the microplate.

-

Add 2.5 µL of a solution containing the CDK8/Cyclin C enzyme to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no ATP (100% inhibition).

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5][13][14]

-

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an aminopyridine derivative against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test aminopyridine derivative (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound.

-

Controls:

-

Positive Control: Wells with the microorganism and broth, but no compound.

-

Negative Control: Wells with broth only.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[9][11][15][16]

In Vivo Spinal Cord Injury Model

This protocol provides a general outline for evaluating the efficacy of aminopyridine derivatives in a rat model of spinal cord injury.

Materials:

-

Adult female rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Spinal cord impactor device

-

Test aminopyridine derivative

-

Vehicle control

-

Behavioral assessment tools (e.g., BBB locomotor rating scale)

Procedure:

-

Animal Preparation: Anesthetize the rat and perform a laminectomy to expose the spinal cord at the desired level (e.g., thoracic).

-

Spinal Cord Injury: Induce a contusion injury of a specific severity using a spinal cord impactor device.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and manual bladder expression.

-

Compound Administration:

-

Functional Assessment:

-

Data Analysis: Compare the functional recovery scores between the treated and vehicle control groups to determine the efficacy of the aminopyridine derivative. Statistical analysis (e.g., ANOVA) should be used to determine significance.[3][12][19]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical trial of 4-aminopyridine in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. neurology.org [neurology.org]

- 7. Genomic insights into WNT/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. benchchem.com [benchchem.com]

- 16. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study [mdpi.com]

- 17. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]

- 18. Possible New Treatment for Spinal Cord Injuries Identified in Research Led by PVM Professor | Purdue University College of Veterinary Medicine [vet.purdue.edu]

- 19. High doses of 4-aminopyridine improve functionality in chronic complete spinal cord injury patients with MRI evidence of cord continuity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-(Benzyloxy)pyridin-2-amine: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Benzyloxy)pyridin-2-amine, a key intermediate in the development of various pharmaceutical compounds. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering two primary synthetic routes from commercially available starting materials.

Application Notes

5-(Benzyloxy)pyridin-2-amine serves as a versatile building block in medicinal chemistry. The benzyloxy group acts as a stable protecting group for the 5-hydroxy functionality, allowing for selective modifications at other positions of the pyridine ring. The 2-amino group is a common anchor point for the construction of more complex molecules, including kinase inhibitors and other therapeutic agents. The choice of synthetic route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols provided herein describe a direct benzylation of 2-amino-5-hydroxypyridine and a multi-step synthesis starting from 2-amino-5-bromopyridine.

Data Presentation

The following tables summarize the key quantitative data for the two proposed synthetic routes.

Table 1: Synthesis of 5-(Benzyloxy)pyridin-2-amine via Direct Benzylation

| Starting Material | Key Transformation | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 2-Amino-5-hydroxypyridine | O-Benzylation | Benzyl bromide, K₂CO₃ | DMF | 4-6 | 85-95 | >98 |

Table 2: Synthesis of 5-(Benzyloxy)pyridin-2-amine from 2-Amino-5-bromopyridine

| Step | Starting Material | Key Transformation | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-5-bromopyridine | Amino Group Protection | 2,5-Hexanedione, p-TsOH | Toluene | 3-5 | 90-95 | >98 |

| 2 | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Benzyloxy Ether Formation | Sodium benzyloxide, CuI, L-proline | DMSO | 12-18 | 70-80 | >97 |

| 3 | 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | Amino Group Deprotection | Hydroxylamine hydrochloride | Ethanol/Water | 4-6 | 85-95 | >98 |

Experimental Protocols

Protocol 1: Direct Benzylation of 2-Amino-5-hydroxypyridine

This protocol details the synthesis of 5-(Benzyloxy)pyridin-2-amine by the direct O-benzylation of 2-amino-5-hydroxypyridine.

Materials:

-

2-Amino-5-hydroxypyridine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a stirred solution of 2-amino-5-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 5-(Benzyloxy)pyridin-2-amine.

Protocol 2: Multi-step Synthesis from 2-Amino-5-bromopyridine

This protocol outlines a three-step synthesis of 5-(Benzyloxy)pyridin-2-amine starting from 2-amino-5-bromopyridine.[1][2]

Step 1: Protection of the Amino Group [1][2]

-

In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) and 2,5-hexanedione (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Reflux the mixture using a Dean-Stark apparatus for 3-5 hours to remove water.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

-

To a solution of benzyl alcohol (2.0 eq) in anhydrous DMSO, add sodium hydride (NaH) (2.0 eq) portion-wise at 0 °C. Stir until the evolution of hydrogen gas ceases.

-

To this solution, add 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and L-proline (0.2 eq).

-

Heat the reaction mixture to 110-120 °C for 12-18 hours.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 3: Deprotection of the Amino Group [1]

-

Dissolve 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude product by column chromatography to obtain 5-(Benzyloxy)pyridin-2-amine.

Visualizations

The following diagrams illustrate the described synthetic workflows.

Caption: Direct benzylation of 2-amino-5-hydroxypyridine.

Caption: Multi-step synthesis from 2-amino-5-bromopyridine.

References

Application Notes and Protocols: 5-(Benzyloxy)pyridin-2-amine as a Versatile Building Block in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structure, featuring a pyridine core with a benzyloxy protecting group and a reactive amino group, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of 5-(benzyloxy)pyridin-2-amine in the synthesis of protein kinase inhibitors, which are at the forefront of modern cancer therapy and the treatment of inflammatory diseases.

The pyridine ring serves as a versatile template that can mimic the hinge-binding motif of ATP, enabling synthesized molecules to effectively target the ATP-binding site of various kinases. The benzyloxy group offers a stable protecting group for the hydroxyl functionality, which can be selectively removed in later synthetic steps to introduce further diversity. The 2-amino group provides a convenient handle for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and acylations, allowing for the construction of complex molecular architectures.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of 2-aminopyridine are integral to the structure of numerous kinase inhibitors. Notably, this scaffold has been successfully employed in the development of inhibitors for Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), both of which are critical regulators of cellular signaling pathways implicated in cancer and immune responses.

Table 1: Kinase Targets for Inhibitors Derived from 2-Aminopyridine Scaffolds

| Target Kinase Family | Specific Examples | Therapeutic Area |

| Janus Kinases (JAKs) | JAK2 | Myeloproliferative Neoplasms |

| Cyclin-Dependent Kinases (CDKs) | CDK4/6, CDK9 | Breast Cancer, Hematological Malignancies |

Experimental Protocols

The following protocols describe key synthetic transformations utilizing 5-(benzyloxy)pyridin-2-amine as a starting material. These reactions are fundamental to the assembly of more complex kinase inhibitors.

Protocol 1: Buchwald-Hartwig Amination